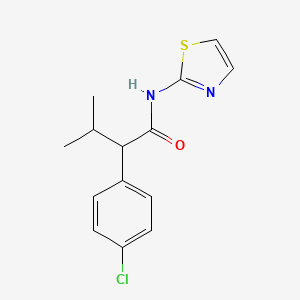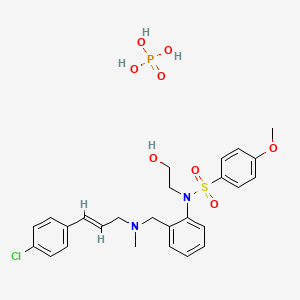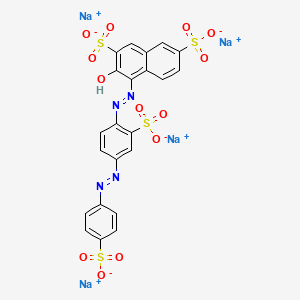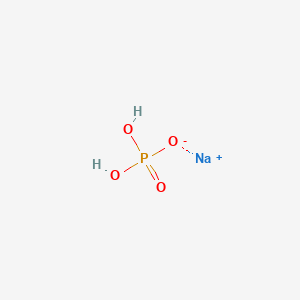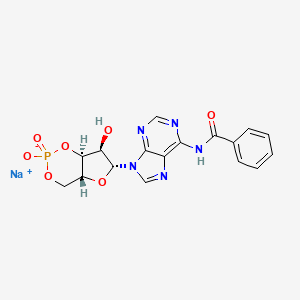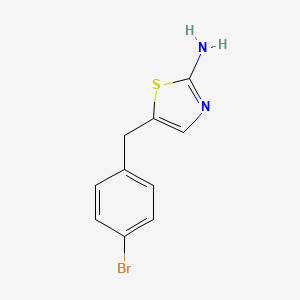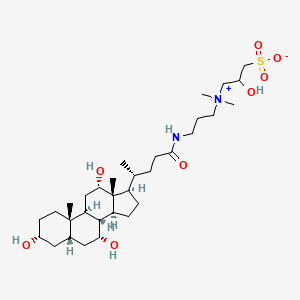![molecular formula C16H18N2O7S B1662440 [2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate CAS No. 1303092-92-3](/img/structure/B1662440.png)
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTNB-NO2 and is a derivative of DTNB, which is commonly used as a reagent for protein quantification. DTNB-NO2 has been found to have various applications in biochemistry, pharmacology, and other related fields due to its ability to selectively react with thiol groups.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies :
- Harisha et al. (2015) discussed a new synthesis method for a catechol-O-methyltransferase (COMT) inhibitor, entacapone, which is structurally related to the compound . This study also reports on the crystal structure of an isomer of entacapone and establishes NMR methods for determining E and Z geometry in similar molecules. Additionally, preliminary studies revealed in vitro activity against tuberculosis (TB) and dengue for some compounds (Harisha et al., 2015).
Polymer Synthesis and Applications :
- Meng et al. (1996) synthesized and studied the copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, which shares structural similarities with the compound of interest. The research highlighted how interactions between azo and side groups can affect absorption spectra in electronic materials, suggesting potential applications in optical storage and electronic devices (Meng et al., 1996).
Drug Synthesis and Medicinal Chemistry :
- Kolyamshin et al. (2021) discussed the synthesis of new compounds structurally related to the target molecule. Their research contributes to the field of medicinal chemistry, highlighting the potential for creating new therapeutic agents (Kolyamshin et al., 2021).
Material Science and Nanotechnology :
- Erol et al. (2022) described the hydrothermal synthesis of ZnO-doped nanocomposites containing a methacrylate polymer similar to the compound in focus. These nanocomposites showed improved dielectric properties and suggest applications in electronic devices (Erol et al., 2022).
Antimicrobial Research :
- Gein et al. (2020) synthesized a series of compounds including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, which are structurally related to the compound . Their research focused on the antimicrobial activity of these compounds, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2020).
Propiedades
Número CAS |
1303092-92-3 |
|---|---|
Nombre del producto |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Fórmula molecular |
C16H18N2O7S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H18N2O7S/c1-17(14-8-9-26(23,24)11-14)15(19)10-25-16(20)7-4-12-2-5-13(6-3-12)18(21)22/h2-7,14H,8-11H2,1H3/b7-4+ |
Clave InChI |
YMEBRQGHXOLYMH-QPJJXVBHSA-N |
SMILES isomérico |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
3-(4-Nitrophenyl)-2-propenoic acid, 2-[methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



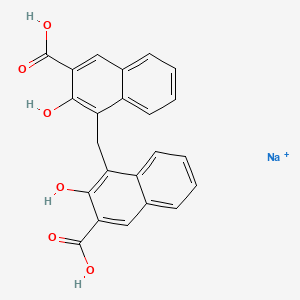
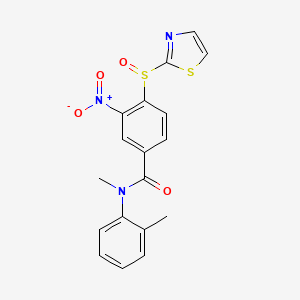
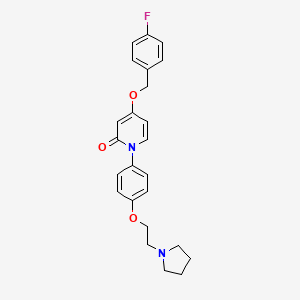
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
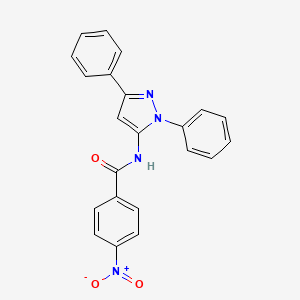
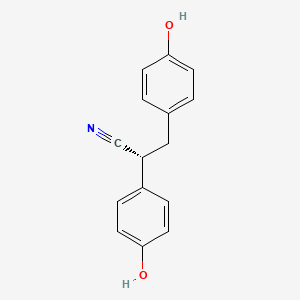
![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
